

13C NMR Characterization of 2-Bromobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzoyl chloride

Cat. No.: B130232

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of **2-Bromobenzoyl chloride**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted 13C NMR data, a common and valuable tool in modern chemical analysis, alongside established experimental protocols for acyl chlorides.

Predicted 13C NMR Data

The 13C NMR chemical shifts for **2-Bromobenzoyl chloride** have been predicted to provide a reference for its characterization. The predicted data is summarized in the table below. These values are calculated based on established computational models and provide a reliable estimate of the expected experimental chemical shifts.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ) [ppm] |
|-------------|-----------------------------|---|
| C=O | Carbonyl Carbon | 167.5 |
| C-Cl | Carbon attached to Chlorine | 134.8 |
| C-Br | Carbon attached to Bromine | 122.1 |
| C-H (ortho) | Aromatic CH ortho to C-Br | 135.2 |
| C-H (meta) | Aromatic CH meta to C-Br | 128.0 |
| C-H (para) | Aromatic CH para to C-Br | 132.5 |
| C-H (ortho) | Aromatic CH ortho to C(O)Cl | 130.4 |

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ^{13}C NMR spectrum of **2-Bromobenzoyl chloride**, based on standard laboratory procedures for reactive acyl chlorides.

1. Sample Preparation:

- Safety Precautions:** **2-Bromobenzoyl chloride** is corrosive and moisture-sensitive. All handling should be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Solvent Selection:** A dry, deuterated aprotic solvent is crucial to prevent hydrolysis of the acyl chloride. Deuterated chloroform (CDCl_3) or deuterated dichloromethane (CD_2Cl_2) are suitable choices.
- Procedure:**
 - Ensure the NMR tube and all glassware are thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
 - In the fume hood, carefully transfer approximately 50-100 mg of **2-Bromobenzoyl chloride** into the dry NMR tube.

- Using a dry syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
- Cap the NMR tube securely and gently agitate to dissolve the sample completely.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- Parameters:
 - Nucleus: ^{13}C
 - Experiment: Proton-decoupled ^{13}C NMR (e.g., zgpg30 on Bruker instruments).
 - Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.
 - Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
 - Temperature: Room temperature (e.g., 298 K).
 - Spectral Width (SW): Approximately 200-220 ppm.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C and the presence of quaternary carbons, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

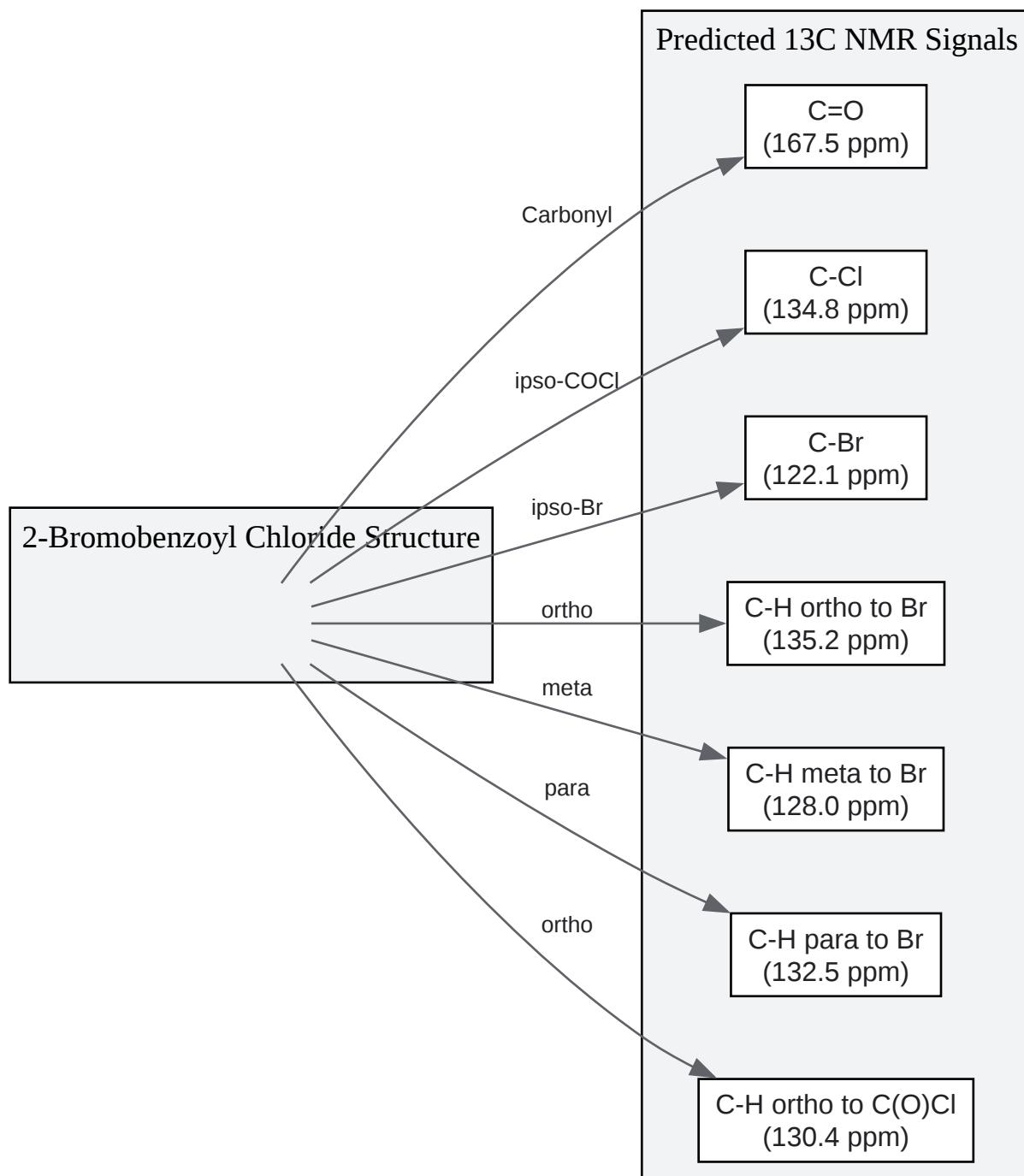
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption line shapes.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Perform baseline correction to ensure a flat baseline.

Visualization of ^{13}C NMR Signal Assignment

The following diagram illustrates the logical relationship between the carbon atoms in the **2-Bromobenzoyl chloride** molecule and their predicted ^{13}C NMR signals.



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Caption: Molecular structure and predicted ^{13}C NMR signal assignments for **2-Bromobenzoyl chloride**.

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